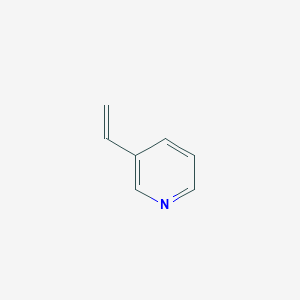

3-Vinylpyridine

Beschreibung

Eigenschaften

IUPAC Name |

3-ethenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N/c1-2-7-4-3-5-8-6-7/h2-6H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPZYLEIWHTWHCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28501-18-0 | |

| Record name | Pyridine, 3-ethenyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28501-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90149912 | |

| Record name | 3-Vinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90149912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1121-55-7 | |

| Record name | 3-Vinylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Vinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90149912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethenylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-VINYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9ZU09Z27A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Fundamental Research in 3 Vinylpyridine Chemistry

Synthetic Methodologies for 3-Vinylpyridine Monomer

The synthesis of this compound has been approached through various chemical strategies, evolving from classical methods to more contemporary and specialized techniques.

Classical Synthetic Routes

Classical methods for synthesizing this compound typically involve reactions that introduce the vinyl group onto the pyridine (B92270) ring or modify existing substituents to form the vinyl moiety. While specific detailed historical "classical" routes for this compound were not extensively detailed in the search results, general approaches for vinylpyridines often involve condensation reactions or elimination reactions from substituted pyridines. For instance, some methods for preparing vinylpyridines involve reactions of methylpyridines (picolines) with aldehydes, followed by dehydration. Another approach could involve the dehydrohalogenation of haloalkylpyridines.

Novel Methodologies for Monomer Preparation

Recent advancements in the synthesis of vinylpyridine derivatives, including those related to this compound, often focus on more controlled and efficient processes. One example involves the use of photoredox-catalyzed hydroaminoalkylation of halogenated vinylpyridines, which can be coupled with intramolecular N-arylation reactions to form complex cyclic structures that incorporate the vinylpyridine moiety nih.gov. While this specific example focuses on synthesizing more complex molecules from vinylpyridines, it highlights the use of modern catalytic methods in functionalizing pyridine rings with vinyl groups or related structures. Another study explored the synthesis of functionalized vinylpyridine-based phosphinic acids, utilizing the radical addition of bis(trimethylsiloxy)phosphine to vinylpyridines, indicating methodologies for adding phosphorus-containing groups to the vinyl position of vinylpyridines researchgate.net. The direct use of this compound as a raw material in a two-step reaction to produce 3-pyridylacetic acid hydrochloride demonstrates a synthetic pathway utilizing the pre-synthesized monomer for further functionalization google.com.

Homopolymerization Principles of this compound

The homopolymerization of this compound leads to the formation of poly(this compound) (P3VP). The principles governing this polymerization involve understanding the reaction mechanisms and the kinetic and thermodynamic factors that influence polymer growth and properties.

Mechanistic Investigations of Poly(this compound) Formation

Poly(vinylpyridine)s, including P3VP, can be polymerized via various mechanisms, including free radical, anionic, and controlled radical polymerization techniques researchgate.netacs.orgeurekaselect.com. Anionic polymerization of vinylpyridines is a classic method known for producing well-defined polymers and block copolymers acs.orgrsc.orgrsc.orgwikipedia.org. This mechanism involves anionic propagating species, which can exist as free ions, ion pairs, or aggregates semanticscholar.org. The polymerization is initiated by strong anions or through electron transfer wikipedia.orgsemanticscholar.org. Investigations into the anionic polymerization of vinylpyridines have explored the nature of intermediate carbanions and their role in stereochemistry ufl.edu.

Controlled radical polymerization (CRP) techniques, such as Nitroxide-Mediated Radical Polymerization (NMRP) and Reversible Addition–Fragmentation Chain Transfer (RAFT) polymerization, have also been applied to this compound to achieve better control over molecular weight and dispersity researchgate.netmdpi.comcmu.edunih.gov. Studies on the NMRP of this compound have examined the influence of factors like nitroxide concentration, solvent, and temperature on the polymerization kinetics and the living character of the reaction cmu.eduresearchgate.netdntb.gov.ua. RAFT polymerization has been used to synthesize P3VP macroRAFT agents, which can then be utilized in the synthesis of block copolymers mdpi.comnih.gov. The mechanism in RAFT involves a reversible chain transfer process mediated by a chain transfer agent mdpi.comnih.gov.

Radical polymerization of vinylpyridines can also be initiated by water-soluble free radical initiators, particularly in suspension polymerization processes google.com.

Kinetic and Thermodynamic Studies of this compound Polymerization

Kinetic and thermodynamic studies provide crucial insights into the polymerization process of this compound. In NMRP of this compound, the initial nitroxide concentration can influence the obtained molar weights, although it may not significantly affect the kinetics of the polymerization itself cmu.edu. The polymerization rate of 3VP in NMRP is influenced by temperature, with higher temperatures generally leading to higher rates cmu.edu. Solvent effects have also been observed, where the reaction rate in a solvent like ethylene (B1197577) glycol can differ from that in bulk polymerization, with the effect being temperature-dependent cmu.eduresearchgate.net. This changing behavior is potentially linked to the influence of temperature on hydrogen bonding and the equilibrium between dormant and active species cmu.edu.

While specific detailed kinetic and thermodynamic parameters (like rate constants, activation energies, enthalpy, or entropy changes) solely for this compound homopolymerization were not extensively provided in the search results, the principles established for vinylpyridine polymerization in general apply. For anionic polymerization, the kinetics can be complex, influenced by chain-end association and the involvement of different propagating species (free ions and ion pairs) semanticscholar.org. Controlled radical polymerization techniques aim to control the rate of polymerization and minimize termination reactions, leading to polymers with narrow molecular weight distributions researchgate.netsemanticscholar.orgmdpi.comcmu.edunih.gov.

The solubility of this compound in different solvents, such as water, ethanol, and acetone, is relevant to polymerization kinetics as it affects monomer concentration and the reaction medium solubilityofthings.com. The solubility is influenced by the polar nitrogen atom in the pyridine ring, enabling hydrogen bonding solubilityofthings.com.

Advanced Polymerization Techniques for Controlled Poly 3 Vinylpyridine Architectures

Controlled Radical Polymerization of 3-Vinylpyridine

Controlled Radical Polymerization (CRP), also known as reversible-deactivation radical polymerization (RDRP), encompasses several techniques that mediate the radical polymerization process through a dynamic equilibrium between active propagating radicals and dormant species. tandfonline.comdntb.gov.uaresearchgate.net This equilibrium reduces the concentration of active radicals, thereby minimizing irreversible termination reactions and leading to better control over chain growth. cmu.edu

Nitroxide-Mediated Radical Polymerization (NMRP) of this compound

Nitroxide-Mediated Radical Polymerization (NMRP) utilizes stable nitroxide radicals to reversibly cap growing polymer chains, forming dormant alkoxyamine species. cmu.edutandfonline.comcmu.edu The equilibrium between the dormant species and the active radical/nitroxide pair allows for controlled chain growth. cmu.edu

Research into the bulk NMRP of 3VP using 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) as a control agent has demonstrated the ability to synthesize poly(this compound) (P3VP) with controlled molecular weights and low polydispersities. cmu.edu Studies have shown that the polymerization of 3VP in the presence of TEMPO can proceed in a controlled manner, yielding polymers with low polydispersity values, even at high molar weights. cmu.edu The influence of temperature on the bulk polymerization of 3VP with TEMPO has been investigated, showing that higher temperatures generally lead to higher polymerization rates. cmu.edu For instance, experiments conducted at 110, 125, and 138 °C revealed that decreasing the temperature decreased the polymerization rate and triggered a longer induction period. cmu.edu The initial concentration of the nitroxide can influence the obtained molar weights but may not significantly affect the polymerization kinetics. cmu.edu

NMRP has also been applied to the synthesis of polymer brushes grafted from surfaces, including poly(this compound) brushes from magnetite nanoparticles using a TEMPO-based alkoxyamine initiator with a phosphoric acid group. researchgate.netscilit.com This surface-initiated NMRP allowed for the grafting of P3VP chains, resulting in modified nanoparticles that could be stably dispersed in aqueous acidic solution. researchgate.net

The behavior of 3VP in NMRP can be influenced by the solvent. Experiments in a protic solvent like ethylene (B1197577) glycol have shown temperature-dependent effects on the polymerization rate compared to bulk polymerization. cmu.edu At lower temperatures (e.g., 110 °C), the reaction was faster in ethylene glycol than in bulk, while this trend reversed at higher temperatures (e.g., 138 °C). cmu.edu

Table 1: Influence of Temperature on Bulk NMRP of 3VP with TEMPO cmu.edu

| Temperature (°C) | Observation |

| 110 | Lower polymerization rate, longer induction period |

| 125 | Intermediate kinetics |

| 138 | Higher polymerization rate |

Reversible Addition–Fragmentation Chain Transfer (RAFT) Polymerization of this compound

Reversible Addition–Fragmentation Chain Transfer (RAFT) polymerization is a versatile CRP technique that employs a chain transfer agent (CTA), typically a thiocarbonylthio compound, to achieve controlled polymerization. mdpi.comresearchgate.netmdpi.com The RAFT process involves a series of reversible addition-fragmentation reactions that allow for rapid exchange between active and dormant polymer chains, leading to the synthesis of polymers with targeted molecular weights and narrow dispersities. researchgate.netmdpi.com RAFT polymerization is known for its tolerance to a wide range of monomers and reaction conditions, including aqueous and heterogeneous systems. mdpi.commdpi.com

RAFT polymerization has been successfully applied to the polymerization of 3VP, enabling the synthesis of well-defined P3VP homopolymers and block copolymers. mdpi.comrsc.org

Surfactant-Free Emulsion Polymerization via RAFT

Surfactant-free emulsion polymerization via RAFT is an attractive method for synthesizing polymer nanoparticles directly in water without the need for conventional surfactants. This approach often utilizes a solvophilic macroRAFT agent that stabilizes the growing particles in the aqueous phase.

RAFT surfactant-free emulsion polymerization has been employed for the synthesis of diblock copolymers containing P3VP segments. For example, poly(this compound)-block-polystyrene (P3VP-b-PS) diblock copolymers have been synthesized using a P3VP macroRAFT agent in a surfactant-free water-based emulsion polymerization of styrene (B11656). mdpi.comnih.govx-mol.com This process can occur via a polymerization-induced self-assembly (PISA) mechanism, where the in situ formation of the solvophobic block (polystyrene) drives the self-assembly into well-defined micellar nanoparticles stabilized by the P3VP macroRAFT corona. mdpi.comnih.gov This approach has yielded diblock copolymers with controlled molecular weights and narrow dispersities, displaying microphase-separated structures. mdpi.com

In one study, a P3VP macroRAFT agent was synthesized via RAFT bulk polymerization of 3VP before being used in the surfactant-free RAFT emulsion polymerization of styrene in a DMF/H₂O mixture. mdpi.com This method allowed for high monomer conversions and the formation of diblock copolymers with molecular weights around 60 kDa and relatively low dispersities (e.g., Đ = 1.1 for the P3VP macroRAFT agent). mdpi.com

Bulk Polymerization Strategies in RAFT Systems

Bulk polymerization in RAFT systems involves the polymerization of the neat monomer in the presence of a RAFT agent and an initiator. This method is often used for the synthesis of homopolymers or macroRAFT agents for subsequent block copolymer synthesis.

RAFT bulk polymerization has been utilized to synthesize P3VP macroRAFT agents. For instance, 2-cyano-2-propyl benzodithioate (CPBD) has been used as a RAFT agent in the bulk polymerization of 3VP initiated by AIBN to produce P3VP macroRAFT agents with controlled molecular weights and low dispersities. mdpi.com These macroRAFT agents can then be used in chain extension reactions to form block copolymers. mdpi.com

Table 2: Example of P3VP MacroRAFT Agent Synthesis via RAFT Bulk Polymerization mdpi.com

| Monomer | RAFT Agent | Initiator | Ratio (Monomer/RAFT/Initiator) | Conversion (%) | Mn, app (kDa) | Đ |

| 3VP | CPBD | AIBN | 188/1/0.05 | 95 | 18.6 | 1.1 |

Atom Transfer Radical Polymerization (ATRP) Applications to this compound Systems

Atom Transfer Radical Polymerization (ATRP) is another powerful CRP technique that employs a metal complex catalyst to reversibly activate dormant alkyl halide species, generating propagating radicals. sigmaaldrich.comnsysu.edu.tw This equilibrium allows for controlled chain growth and the synthesis of polymers with well-defined characteristics. sigmaaldrich.comnsysu.edu.tw

While ATRP has been widely applied to various vinyl monomers, including 4-vinylpyridine (B31050), its application specifically to this compound systems is less extensively reported compared to RAFT and NMRP in the provided search results. However, ATRP is a versatile technique for synthesizing polymers with controlled molecular weights, narrow dispersities, and complex architectures, including block copolymers and polymer brushes. sigmaaldrich.comnsysu.edu.tw The ability of ATRP to polymerize functional monomers makes it a potential method for controlling the polymerization of 3VP and creating well-defined P3VP-based materials. sigmaaldrich.com

ATRP has been used in the synthesis of polymer brushes from surfaces, and while studies on 3VP are limited in the provided context, the technique's applicability to vinylpyridine monomers suggests its potential for creating controlled P3VP grafts. nsysu.edu.twresearchgate.net The choice of catalyst and ligand system is crucial for achieving good control in ATRP, especially with monomers containing coordinating groups like the pyridine (B92270) ring in 3VP. nsysu.edu.tw

Anionic Polymerization of this compound

Anionic polymerization is a living polymerization technique that allows for the synthesis of polymers with very well-defined molecular weights, narrow molecular weight distributions, and precise end-group control. osti.govmdpi.comresearchgate.net It proceeds through the propagation of anionic active centers. While highly effective for certain monomers like styrene and some vinylpyridines (e.g., 2-vinylpyridine (B74390) and 4-vinylpyridine), anionic polymerization of monomers containing polar groups like this compound can be challenging due to potential side reactions involving the nucleophilic carbanion and the functional group. osti.gov

Despite the challenges, anionic polymerization is a classical method for producing well-defined block copolymers containing vinylpyridine segments. acs.org However, the literature specifically focusing on the anionic polymerization of this compound is less common compared to its isomers, 2-vinylpyridine and 4-vinylpyridine, possibly due to higher monomer cost or specific reactivity issues. acs.org For 2-vinylpyridine and 4-vinylpyridine, living anionic polymerization requires carefully controlled conditions, including the use of bulky or complex initiation systems and low temperatures, to prevent undesirable side reactions such as nucleophilic attack on the pyridine ring. osti.gov While the provided search results discuss the anionic polymerization of 2-vinylpyridine and 4-vinylpyridine and the general principles of anionic polymerization for well-defined polymers, specific detailed research findings on the controlled anionic polymerization of this compound were not prominently featured. osti.govmdpi.comresearchgate.netacs.org

Initiation and Propagation in Anionic Systems

Anionic polymerization involves the addition of monomer units to a growing polymer chain whose active center is an anion. semanticscholar.org The process is typically initiated by a nucleophile or through electron transfer to the monomer. wikipedia.orgrsc.org The choice of initiator is critical and depends on the reactivity of the monomer. For monomers with intermediate reactivity, such as vinylpyridines, initiators of intermediate strength are generally employed. wikipedia.org Organolithium compounds, such as n-butyllithium or s-butyllithium, are common initiators in the anionic polymerization of vinyl monomers. osti.govnist.gov

The initiation step involves the reaction of the initiator with the this compound monomer, leading to the formation of a carbanionic species. This species then acts as the propagating center, sequentially adding monomer units to the growing chain. The propagation proceeds via the addition of the vinyl double bond of the monomer to the carbanionic chain end. The nature of the propagating species, which can exist as free ions, contact ion pairs, solvent-separated ion pairs, or aggregates, is significantly influenced by the solvent polarity and the counterion. semanticscholar.org These different species can exhibit varying reactivities and selectivities, impacting the polymerization rate and control.

For anionic polymerization to yield polymers with narrow molecular weight distributions, it is generally desired that the rate of initiation is comparable to or faster than the rate of propagation. nist.govscispace.com This ensures that all polymer chains start growing at approximately the same time and consume the monomer at a similar rate.

Stereochemical Control in Anionic Polymerization of Vinylpyridines

Stereochemical control in the anionic polymerization of vinylpyridines, including this compound, is influenced by factors such as the nature of the counterion, the solvent, and the temperature. The stereochemistry of the polymer chain, specifically the arrangement of the substituents along the backbone (e.g., isotactic, syndiotactic, or atactic), arises from the relative configuration of consecutive monomer units as they add to the growing chain end.

Research on the anionic polymerization of vinylpyridines, particularly 2-vinylpyridine, has highlighted the role of the intermediate carbanion's geometric isomerism (E/Z isomers) in influencing the stereochemistry. ufl.edu The ratio of these isomers can depend on the counterion. ufl.edu Coordination of the counterion with the heteroatom (nitrogen in the pyridine ring) of the penultimate unit in the polymer chain can also play a significant role in directing the incoming monomer's orientation and, thus, the stereochemical outcome. semanticscholar.org While detailed studies focusing exclusively on the stereochemical control in anionic polymerization of this compound might be less extensive compared to 2-vinylpyridine in the provided snippets, the fundamental principles regarding the influence of counterion, solvent effects on ion pairing, and potential coordination effects are relevant to 3VP as well due to the presence of the pyridine nitrogen.

Side Reactions and Control Strategies in Anionic Polymerization

Anionic polymerization of monomers containing heteroatoms, such as vinylpyridines, can be susceptible to undesirable side reactions that can lead to chain termination, transfer, or branching, ultimately affecting the control over molecular weight and architecture. osti.govscispace.comresearchgate.net A significant side reaction in the anionic polymerization of vinylpyridines is the potential for nucleophilic attack by the propagating carbanion on the electrophilic sites of the pyridine ring, particularly the carbon atoms adjacent to the nitrogen. osti.gov This can lead to chain termination or the formation of complex structures.

To mitigate these side reactions and achieve controlled anionic polymerization of this compound, several strategies are employed:

Low Temperature: Conducting the polymerization at low temperatures (e.g., -78 °C) can significantly reduce the rate of undesirable side reactions relative to the propagation rate. osti.govscispace.com

Judicious Choice of Initiator and Counterion: The reactivity and nature of the initiator and its counterion are crucial. Bulky or less reactive initiation systems can minimize side reactions. osti.govsemanticscholar.org The counterion can influence the degree of ion pairing and aggregation, which in turn affects the nucleophilicity and selectivity of the propagating species. semanticscholar.org

Solvent Selection: The choice of solvent impacts the solvation of the ionic species and the equilibrium between different types of ion pairs and free ions. Polar aprotic solvents like tetrahydrofuran (B95107) (THF) are commonly used in anionic polymerization of vinylpyridines. osti.govscispace.com

High Purity of Monomer and Reagents: Impurities, especially protic impurities, can cause chain termination and broaden the molecular weight distribution. Rigorous purification of the monomer, solvent, and initiator is essential for living anionic polymerization. nist.gov

Highly Diluted Conditions: In some cases, carrying out the polymerization under highly diluted conditions can help to minimize intermolecular side reactions. acs.org

By carefully controlling these reaction parameters, it is possible to achieve living or controlled anionic polymerization of this compound, enabling the synthesis of well-defined polymers with targeted molecular characteristics.

Copolymerization Strategies and Block Copolymer Synthesis with 3 Vinylpyridine

Diblock Copolymer Synthesis Incorporating Poly(3-Vinylpyridine) Segments

Diblock copolymers containing P3VP segments consist of two distinct polymer blocks, one of which is poly(this compound), covalently linked together. The synthesis of such architectures allows for the combination of the properties of P3VP with those of another polymer block, leading to materials with tailored characteristics and the ability to undergo microphase separation. mdpi.com

Poly(this compound)-block-Polystyrene Systems

Poly(this compound)-block-polystyrene (P3VP-b-PS) diblock copolymers have been successfully synthesized, notably via controlled polymerization methods like RAFT emulsion polymerization. mdpi.comnih.gov This approach involves the polymerization of styrene (B11656) in the presence of a poly(this compound) macroRAFT agent. mdpi.comnih.gov The synthesis can be carried out in a surfactant-free aqueous-based system, often requiring the addition of an organic co-solvent like DMF to improve the solubility of the P3VP macroRAFT agent. mdpi.com

The proposed mechanism for the synthesis of P3VP-b-PS via RAFT emulsion polymerization involves polymerization-induced self-assembly (PISA). mdpi.comnih.govsciprofiles.com In this process, the growing polystyrene block, which is insoluble in the polymerization medium, drives the self-assembly of the diblock copolymer chains into micellar nanoscale objects. mdpi.comnih.govsciprofiles.com These micelles typically consist of a polystyrene core stabilized by a corona of the P3VP macroRAFT agent. mdpi.comsciprofiles.com This method allows for the synthesis of diblock copolymers with controlled molecular weights and relatively narrow molecular weight distributions. mdpi.com

Research findings indicate that P3VP-b-PS diblock copolymers synthesized via RAFT emulsion polymerization can achieve high monomer conversions and molecular weights of around 60 kDa. mdpi.comnih.gov The resulting diblock copolymers exhibit microphase-separated structures, which are dependent on their composition. mdpi.comsciprofiles.com

Here is a table summarizing typical synthesis results for P3VP-b-PS diblock copolymers via RAFT emulsion polymerization:

| Sample | Co-solvent (v/v) | Styrene Conversion (%) | Apparent Number-Average Molecular Weight (Mn,app) (g/mol) | Molecular Weight Dispersity (Đ) | PS Weight Fraction (%) (by 1H-NMR) |

|---|---|---|---|---|---|

| P3VP35-PS6553 | DMF/H2O (50/50) | 75 | ~60,000 (estimated based on text) | 1.1 | ~65 |

| P3VP28-PS7268 | DMF/H2O (50/50) | 78 | ~60,000 (estimated based on text) | 1.5 | ~70 |

Note: Molecular weight values are approximate based on the provided text and calibrated with PS standards. mdpi.com

These copolymers display microphase separation due to the incompatibility between the P3VP and PS blocks, similar to other poly(vinylpyridine)-block-polystyrene systems. mdpi.com The morphology of these materials has been studied in both bulk and thin films. mdpi.com

Other Diblock Copolymer Architectures

While P3VP-b-PS is a notable example, the synthesis of other diblock copolymer architectures incorporating P3VP segments has also been explored. Controlled polymerization techniques are crucial for creating well-defined structures with varying monomer compositions. The ability of the pyridine (B92270) group in P3VP to undergo protonation or quaternization allows for the creation of pH-responsive or ionic block copolymers when combined with suitable co-monomers. rsc.orgresearchgate.netmdpi.com Although less extensively studied compared to P2VP and P4VP systems, the synthesis of P3VP-containing diblock copolymers with other monomers is an area of ongoing research, aiming to leverage the specific properties of the this compound unit. acs.org

Multiblock and Graft Copolymer Structures of Poly(this compound)

Beyond diblock copolymers, poly(this compound) can be incorporated into more complex architectures such as multiblock and graft copolymers. Multiblock copolymers consist of several repeating blocks of different monomers, while graft copolymers have side chains of one type of polymer grafted onto a backbone of another. researchgate.net

The synthesis of multiblock copolymers containing P3VP segments is generally more synthetically challenging than diblock copolymers. However, controlled polymerization techniques, particularly RAFT polymerization, offer versatile routes to access such complex structures. researchgate.net While specific examples of P3VP-based multiblock copolymers were not prominently detailed in the search results, the general principles of controlled polymerization methods like RAFT are applicable to their synthesis. researchgate.netresearchgate.net

Graft copolymers with P3VP grafts have also been synthesized. For instance, poly(this compound) graft layers have been successfully attached to the surface of magnetite nanoparticles using surface-initiated nitroxide-mediated radical polymerization (NMRP). acs.orgmrs-j.orgvdoc.pubkyushu-u.ac.jp This method allows for the controlled grafting of P3VP chains from the nanoparticle surface, resulting in hybrid materials with tailored surface properties. acs.orgmrs-j.org The dispersibility of these P3VP-grafted nanoparticles in different solvents can be influenced by the protonation of the pyridine groups. acs.orgmrs-j.org

Polymerization-Induced Self-Assembly (PISA) for this compound Copolymers

Polymerization-induced self-assembly (PISA) is a powerful and efficient technique for synthesizing block copolymer nanoparticles directly in a dispersion or emulsion medium. advancedsciencenews.commdpi.comnih.gov This method combines the polymerization of a monomer that is insoluble in the reaction medium with the self-assembly of the resulting block copolymer into well-defined nanostructures. advancedsciencenews.commdpi.com

PISA has been successfully applied to the synthesis of this compound copolymers, particularly in the context of P3VP-b-PS diblock copolymers synthesized via RAFT emulsion polymerization. mdpi.comnih.govsciprofiles.comresearchgate.net As discussed earlier, the PISA mechanism is central to the formation of micellar objects during the synthesis of P3VP-b-PS in aqueous or aqueous-organic media. mdpi.comsciprofiles.com

In a typical PISA process involving this compound, a soluble P3VP macroRAFT agent is chain-extended with a monomer that becomes insoluble as it polymerizes. mdpi.comsciprofiles.com The growing insoluble block drives the self-assembly, leading to the in situ formation of nanoparticles with morphologies that can be controlled by factors such as copolymer composition and polymerization conditions. advancedsciencenews.commdpi.comnih.gov This approach offers advantages in terms of scalability and the ability to produce high-solids content dispersions. nih.gov

Copolymerization with Divinyl Monomers for Crosslinked Systems (e.g., Divinylbenzene)

Copolymerization of this compound with divinyl monomers, such as divinylbenzene (B73037) (DVB), leads to the formation of crosslinked polymer networks. ineosopen.org Divinyl monomers have two vinyl groups that can participate in polymerization, effectively creating links between different polymer chains and forming an insoluble, crosslinked structure. ineosopen.org

While the search results specifically highlighted the copolymerization of 4-vinylpyridine (B31050) with styrene and divinylbenzene for the creation of crosslinked catalytic materials, the principle applies to this compound as well. ineosopen.org The addition of a crosslinking agent like divinylbenzene during the polymerization of this compound results in a rigid, insoluble polymer matrix. ineosopen.org

These crosslinked P3VP-based materials can be utilized in various applications, such as solid supports, adsorbents, or catalysts, where a stable, insoluble polymer network with accessible pyridine functionalities is required. The degree of crosslinking can be controlled by the ratio of the divinyl monomer to this compound used in the polymerization.

Chemical Modification and Functionalization of Poly 3 Vinylpyridine

Quaternization of Poly(3-Vinylpyridine)

Quaternization of poly(vinylpyridine)s involves the alkylation of the nitrogen atom in the pyridine (B92270) ring, resulting in the formation of a positively charged pyridinium (B92312) moiety. This modification significantly alters the polymer's characteristics, particularly its solubility and charge density. While much of the literature focuses on poly(4-vinylpyridine) (P4VP), the principles and effects of quaternization can be extended to P3VP.

Methods for Achieving Controlled Quaternization Degrees

Controlled quaternization of poly(vinylpyridine)s is crucial for fine-tuning their properties. The degree of quaternization, which refers to the percentage of pyridine units that have been alkylated, can be controlled by varying reaction parameters such as the molar ratio of the alkylating agent to the polymer's pyridine units, solvent composition, temperature, and reaction time. um.siresearchgate.netderpharmachemica.comgoogle.com

For instance, studies on poly(4-vinylpyridine) have shown that using methyl iodide as the alkylating agent and varying its molar ratio relative to the vinylpyridine units allows for the synthesis of derivatives with different degrees of quaternization. um.siresearchgate.net Highly polar solvent mixtures, such as acetonitrile-methanol, can facilitate high degrees of quaternization, potentially exceeding 90%. derpharmachemica.com The quaternization reaction is typically carried out under constant agitation at elevated temperatures, often between 40°C and 140°C, with preferred ranges between 70°C and 120°C. google.com The concentration of the quaternizing agent is directly related to the desired degree of quaternization, with typically between 0.5 and 1.5 moles of quaternizing agent used per mole of nitrogen in the polymer. google.com

Techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopies are commonly employed to determine the structure of the synthesized polymers and quantify the degree of quaternization. um.siresearchgate.netum.si Conductimetric titration of bromide ions with silver nitrate (B79036) can also be used to determine the percentage of alkylated groups when alkyl bromides are used as quaternizing agents. derpharmachemica.com

Impact of Quaternization on Polymer Properties

Quaternization profoundly impacts the physicochemical properties of poly(vinylpyridine)s. The introduction of permanent positive charges along the polymer backbone leads to increased hydrophilicity and often results in improved solubility in polar solvents, particularly water. um.siresearchgate.netmdpi.com

Studies on quaternized poly(4-vinylpyridine) derivatives have demonstrated the significant influence of the degree of quaternization on properties such as solvation behavior, thermal characteristics, and optical properties. um.siresearchgate.netum.si For example, the solvation properties in binary solvent mixtures strongly depend on the degree of quaternization. um.siresearchgate.netum.si

Thermal analysis techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are used to study the thermal characteristics, including thermal stability and degradation, which can be affected by quaternization. um.siresearchgate.netum.si Optical properties, such as the optical band gap, have also been shown to correlate with the degree of quaternization in quaternized poly(4-vinylpyridine). um.siresearchgate.netum.si

Furthermore, quaternized poly(vinylpyridine) derivatives exhibit improved molecular properties, such as non-linear optical activity and increased conductivity. mdpi.com The nature of the counterion and the length of the alkyl chain of the alkylating agent also play a significant role in influencing properties like solubility and conductivity. mdpi.com

Introduction of Functional Groups via Post-Polymerization Reactions

Beyond quaternization, poly(this compound) can undergo various post-polymerization reactions to introduce a diverse range of functional groups, expanding its utility in different applications.

Phosphinic Acid Functionalization of Vinylpyridines

Vinylpyridines, including this compound, can be functionalized with phosphinic acid groups. This is typically achieved through reactions involving phosphorus-containing compounds. For instance, the radical addition of bis(trimethylsiloxy)phosphine to vinylpyridines has been shown to proceed regioselectively, yielding (2-pyridinylethyl)phosphonites. researchgate.net These phosphonites can then be further functionalized, for example, through aminomethylation or 2-carboxyethylation, to obtain phosphinic acids bearing aminomethyl and 2-carboxyethyl groups. researchgate.net These functionalized compounds are of interest for their potential biological activity and as ligands. researchgate.net While some research has focused on the phosphonic acid functionalization of 4-vinylpyridine (B31050) for applications like metal ion extraction, the principle of functionalization with phosphorus-containing acids is applicable to vinylpyridines in general. mdpi.comtennessee.edu

Conjugate Addition Reactions with this compound (e.g., with Carbon-, Nitrogen-, Oxygen-, and Sulfur-Centered Nucleophiles)

Conjugate addition, also known as Michael addition, is a fundamental reaction in organic chemistry involving the addition of a nucleophile to an α,β-unsaturated system. masterorganicchemistry.com Vinyl-substituted aromatic N-heterocycles, such as vinylpyridines, can participate in conjugate addition reactions. thieme-connect.com These reactions allow for the introduction of various functional groups via carbon-, nitrogen-, oxygen-, and sulfur-centered nucleophiles. thieme-connect.comresearchgate.netacs.org

However, the regioselectivity and feasibility of conjugate addition reactions with vinylpyridines can be influenced by the position of the vinyl group. thieme-connect.com For example, while several methods exist for conjugate addition to 2- and 4-vinylpyridine, such reactions with this compound can be less favored. thieme-connect.com This difference is attributed to the interaction between the intermediate carbanion and the ring nitrogen; in the case of this compound, the intermediate carbanion is not as effectively stabilized by the ring nitrogen. thieme-connect.com

Despite these challenges, conjugate addition reactions with various nucleophiles are actively explored for the synthesis of functionalized heterocyclic compounds. thieme-connect.comresearchgate.netacs.org This includes reactions with carbon-centered nucleophiles (e.g., enolates, organocuprates), nitrogen-centered nucleophiles (e.g., amines), oxygen-centered nucleophiles (e.g., alcohols), and sulfur-centered nucleophiles (e.g., thiols). masterorganicchemistry.comthieme-connect.comresearchgate.netacs.org Transition-metal catalysts and asymmetric synthesis approaches are also being investigated to improve the scope and selectivity of these reactions. thieme-connect.com

Ruthenium-Catalyzed β-Selective Alkylation of this compound

Ruthenium catalysis has emerged as a powerful tool for the selective functionalization of organic molecules. A ruthenium-catalyzed β-selective alkylation of vinylpyridines with aldehydes and ketones has been developed. nih.govrsc.orgrsc.org This method utilizes N₂H₄-mediated deoxygenative couplings to achieve the alkylation. nih.govrsc.orgrsc.org

This approach is significant because it enables the reductive coupling of vinylpyridines with electrophiles, a transformation that has been less explored compared to Michael-type additions with nucleophiles. nih.govrsc.org Notably, this method is applicable not only to 2- and 4-alkene substituted pyridines but also to the more challenging 3-vinylpyridines and steric-embedded internal pyridines. nih.govrsc.orgrsc.org The reaction proceeds with high efficiency and selectivity, providing a valuable route to functionalized alkyl pyridine structures. rsc.org This ruthenium-catalyzed process offers a strategy to overcome the challenges associated with the attenuated activation from the N-heteroaryl group and potential catalyst poisoning by the basic nitrogen. nih.govrsc.org

Asymmetric Photochemical [2+2]-Cycloaddition Involving Vinylpyridines

Asymmetric photochemical [2+2]-cycloaddition reactions of vinylpyridines represent a significant area of research in organic chemistry, particularly for the synthesis of cyclobutane (B1203170) rings with defined stereochemistry. These reactions involve the photochemical dimerization or cross-cycloaddition of two alkene moieties, one of which is a vinylpyridine, to form a four-membered cyclobutane ring. Achieving asymmetry in these reactions, especially those proceeding via triplet energy transfer, presents a challenge due to the potential for off-catalyst, stereorandom reactivity of highly reactive open-shell intermediates. nih.gov

Traditional strategies for achieving stereocontrol in such photochemical reactions have often focused on the formation of ground-state substrate-catalyst chiral complexes. nih.gov These complexes are designed to be selectively primed for triplet energy transfer by a photocatalyst, in contrast to their unbound counterparts. nih.gov By carefully selecting the light source, selective direct excitation of only the on-catalyst chiral complexes can occur. nih.gov

More recent research has explored alternative strategies. One notable approach involves a merger of chiral Brønsted acid and energy transfer photocatalysis. nih.gov This strategy has been successfully implemented for the stereocontrolled [2+2]-photocycloadditions of acyclic 2-vinylpyridines with N-vinylacetamides. nih.gov Mechanistic studies suggest that the organization of the pyridinium diradical and the N-vinylacetamide by the chiral Brønsted acid catalyst facilitates the enantioselective [2+2] photocycloaddition. nih.gov This indicates a paradigm where a highly organized ternary association complex involving the chiral Brønsted acid catalyst, the vinyl pyridine substrate, and the reaction partner is crucial for enantioselective cycloaddition. nih.gov The formation of similar hydrogen-bound complexes has been implicated in other asymmetric coupling reactions. nih.gov

This strategy allows for high levels of diastereo- and enantioselectivity even when both a chiral catalyst-associated vinylpyridine and a non-associated, free vinylpyridine substrate can be sensitized by an Ir(III) photocatalyst. nih.gov High levels of stereocontrol are achieved through a preferred, highly organized transition state. nih.gov This mechanistic approach is distinct from, yet complementary to, existing methods for achieving high stereocontrol in photochemical transformations. nih.gov

Studies have shown that the addition of a chiral phosphoric acid can alter the reactivity profile of vinylpyridines, enabling intermolecular cycloaddition and overcoming the preferential isomerization of short-lived acyclic triplet diradicals. nih.gov While 2- and 4-substituted vinylpyridines have shown good reactivity in certain asymmetric photochemical [2+2]-cycloaddition reactions, 3-substituted vinylpyridine (such as this compound) has been reported to be a poor substrate in some instances, yielding low amounts of product with poor diastereoselectivity and low enantioselectivity. nih.gov This suggests that the position of the vinyl group on the pyridine ring significantly impacts reactivity and stereocontrol in these specific asymmetric photochemical [2+2]-cycloaddition systems.

The development of robust methods for controlling photochemical reactions, including asymmetric [2+2] photocycloadditions of vinylpyridines, is a relatively recent advancement. osti.gov Cooperative effects between multiple stereocontrol elements, such as a chiral photocatalyst and a Brønsted acid, can lead to different rates and selectivities between matched and mismatched chiral catalyst pairs. osti.gov These effects can arise from cooperative behavior in a transient excited-state assembly. osti.gov

While much research has focused on 2- and 4-vinylpyridines in asymmetric photochemical cycloadditions, the specific behavior and optimization for this compound in such reactions may require further dedicated investigation to overcome observed limitations in reactivity and selectivity.

Applications of Poly 3 Vinylpyridine and Its Derivatives in Advanced Materials Science

Polymer-Inorganic Hybrid Materials and Nanocomposites

Polymer-inorganic hybrid materials formed through coordination bonding, where chemical reactions occur between the organic and inorganic phases, offer enhanced functionality and stability. nih.gov Polymers with functional groups containing lone electron pairs, such as nitrogen, are widely used for metal ion adsorption and in catalyst resins and biosensors. nih.govmdpi.com Poly(vinylpyridine)s are particularly well-studied in coordination chemistry due to the ability of the nitrogen lone pair in their pyridine (B92270) ring to form stable complexes with various transition metals. nih.gov Unlike general nanocomposites, which are simple physical mixtures, hybrid materials are distinguished by the presence of chemical reactions between the organic and inorganic phases. nih.gov

Poly(3-Vinylpyridine)-Grafted Nanoparticles (e.g., Magnetite)

Polymer-grafted nanoparticles, such as those involving magnetite (Fe₃O₄) nanoparticles, are a key area where P3VP is utilized. Surface modification of nanoparticles allows for their dispersion and stability in various solvents or polymer matrices while maintaining their physical characteristics. acs.org The "grafted-from" system, where polymerization is initiated directly from the nanoparticle surface, is used to create polymer-grafted nanoparticles. mrs-j.org

Magnetite nanoparticles with diameters of approximately 10 ± 3 nm and 25 ± 5 nm have been successfully grafted with poly(this compound) chains. mrs-j.org This is often achieved through surface-initiated polymerization using initiators with functional groups, such as phosphoric acid, that have a high affinity for iron oxide surfaces. acs.orgvt.eduresearchgate.netresearchgate.net The graft densities of polymers on the surfaces of magnetite particles can be estimated by techniques like thermogravimetric analysis (TGA). acs.orgresearchgate.net Studies have reported graft densities for P3VP on magnetite surfaces ranging from 0.12 to 0.20 chains/nm². acs.orgresearchgate.net

P3VP-grafted magnetite nanoparticles exhibit improved dispersibility compared to unmodified magnetite, which tends to form aggregates. researchgate.netresearchgate.net They can be stably dispersed in good solvents for P3VP, such as chloroform, and in weak acidic aqueous solutions due to the protonation of the pyridine moieties in the grafted chains. acs.orgmrs-j.orgresearchgate.net Quaternization of the P3VP chains with agents like iodomethane (B122720) can further enhance their solubility in neutral aqueous solutions. acs.orgmrs-j.orgresearchgate.net The magnetic response of the polymer-grafted magnetite against an external magnetic field is maintained in these stable dispersions. mrs-j.orgresearchgate.net

Data on graft densities of P3VP on magnetite nanoparticles:

| Nanoparticle Diameter | Graft Density (chains/nm²) | Method |

| ~10 nm | 0.12–0.20 | TGA |

| ~25 nm | 0.12–0.20 | TGA |

Integration into Polymeric Matrices for Enhanced Properties

Poly(vinylpyridine)s can be integrated into polymeric matrices to enhance their properties. The addition of hard fillers to a polymer matrix often leads to improvements in electrical, mechanical, thermal, and optical properties. osti.gov Significant improvements in the mechanical properties of polymer nanocomposites can be achieved at relatively small concentrations of nanosized fillers. osti.gov

Block copolymers containing poly(vinylpyridine) segments are particularly versatile for creating polymer-inorganic hybrid nanoparticles. researchgate.netacs.org For instance, block copolymers like polystyrene-block-poly(4-vinylpyridine) have been used to encapsulate gold nanoparticles within a polystyrene matrix, increasing the gold loading in the hybrid nanoparticles. mdpi.com The choice of the vinylpyridine isomer can play an important role in the preferential absorption of nanoparticles within specific domains of block copolymers. acs.org Sequential infiltration synthesis (SIS) and liquid-phase infiltration (LPI) are techniques used to grow hybrid organic-inorganic materials by selectively incorporating metal-organic precursors within block copolymer domains through interaction with functional groups on the polymer, such as the nitrogen in vinylpyridine segments. researchgate.net

Membrane Technologies Utilizing Poly(this compound)

Poly(vinylpyridine)s are investigated for use in membrane technologies due to their exploitable properties as polyelectrolytes. scirp.org Applications include polyelectrolyte enhanced ultrafiltration and forward osmosis. scirp.org While poly(4-vinylpyridine) (P4VP) and poly(2-vinylpyridine) (P2VP) are more commonly studied for membrane fabrication, the principles and potential often extend to P3VP due to the shared pyridine functionality. scirp.orgnih.govacs.org Block copolymers containing poly(vinylpyridine) segments have been used to fabricate isoporous membranes through techniques like phase inversion. nih.gov These membranes can be further modified to tune properties like hydrophilicity, affecting water permeance. nih.gov

Coatings and Adhesives Based on Poly(this compound)

Graft copolymers, including those potentially incorporating this compound or its derivatives, are utilized in industry as surface modifiers for coatings and adhesives. derpharmachemica.com The unique properties derived from their nature as polyelectrolytes, such as strong binding interactions with surfaces, make them useful as surface modifiers. mdpi.com While the search results specifically mention poly(4-vinylpyridine) and its quaternized derivatives for applications like anti-corrosive coatings, the principle of using the pyridine nitrogen for adhesion and surface interaction is applicable to P3VP as well. mdpi.com

Active Carbon Materials Derived from Poly(Vinylpyridine) Copolymers (e.g., N-doped Carbon)

Poly(vinylpyridine) copolymers can serve as precursors for the synthesis of active carbon materials, particularly nitrogen-doped carbon. researchgate.netmdpi.comrsc.org The thermal decomposition of poly(vinylpyridine-divinylbenzene) (PVPDVB) copolymers, which can include this compound units, is a method for producing Spherical Carbon with Nitrogen (SCN) active carbon. researchgate.netmdpi.com In this process, the polymer backbone acts as both the carbon precursor and the nitrogen source. rsc.org

N-doped carbon materials derived from poly(vinylpyridine) copolymers exhibit characteristics similar to pure carbon-based active carbons but with enhanced acid/base, red/ox, and sorption properties attributed to the effect of N-doping. researchgate.net The nitrogen atoms can be present in both the graphite-like and amorphous domains of the carbon material, altering their electronic and spatial structure. mdpi.com These N-doped carbons have shown promise in applications such as catalysts for reactions like the direct synthesis of cyclic carbonates from epoxides and CO₂. researchgate.net The catalytic activity is linked to the Lewis basic sites originating from pyridinic, pyridonic, and quaternary nitrogen sites. researchgate.net

Data on N-doped active carbons from PVPDVB copolymer:

| Material Type | Precursor | Key Feature(s) |

| SCN AC | PVPDVB copolymer (incl. 3VP) | N-doped, Spherical Carbon, enhanced properties |

Exploratory Applications in Material Science Research

Beyond the established areas, poly(vinylpyridine) segments in block copolymers are being explored for a multitude of complex material discoveries. acs.org The basicity and coordinative ability of the pyridinyl nitrogen provide a platform for chemical modification and interaction with inorganic species, facilitating the loading of nanoparticles within polymer domains. acs.org The tunable properties of poly(vinylpyridine)-based materials, particularly their stimuli-responsiveness (e.g., to pH changes), make them candidates for exploratory applications in fields such as nanophotonic crystals, stimuli-responsive materials, biosensors, and membranes with ion selectivity. researchgate.net Quaternized poly(vinylpyridine) derivatives, with their permanent positive charges, are being investigated for properties like increased conductivity and use in applications ranging from water treatment and sensors to cosmetics and biomedicine. mdpi.com

Computational and Theoretical Studies on 3 Vinylpyridine Systems

Quantum Chemical Analysis of Monomer and Polymer Structures

Quantum chemical methods are essential for probing the electronic structure and stability of molecules and polymers. These calculations can provide detailed information about bond lengths, angles, charge distribution, and energy levels.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure and properties of molecules and materials. DFT calculations have been applied to vinylpyridine derivatives to optimize molecular structures and determine theoretical parameters such as bond length, bond angle, and dihedral angle. researchgate.net These calculated parameters have shown good agreement with experimental data obtained from techniques like single crystal X-ray diffraction. researchgate.net DFT has also been used to study the polymerization mechanism of vinylpyridine monomers catalyzed by metal complexes, providing insights into stereoselective control. mdpi.comnih.gov In the context of molecularly imprinted polymers, DFT calculations have been employed to characterize the interaction between functional monomers, such as 4-vinylpyridine (B31050), and template molecules, evaluating the effect of different solvents on pre-polymerization complex formation and stability energy. mdpi.com

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis is a method used to describe the bonding within a molecule in terms of localized orbitals, corresponding to Lewis structures. uni-muenchen.defaccts.de NBO analysis helps in understanding intramolecular charge transfer and hyper-conjugative interactions. researchgate.net While specific NBO analysis details for 3-vinylpyridine monomer or polymer were not extensively found in the search results, NBO analysis has been applied to related vinylpyridine systems and other organic molecules to evaluate charge distribution and bonding characteristics. researchgate.netcsic.esekb.egrsc.org This type of analysis can provide insights into the electron distribution within the 3VP monomer and P3VP chain, which is relevant to understanding their reactivity and interactions.

HOMO-LUMO Energy Profiling and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are frontier molecular orbitals that play a significant role in determining a molecule's chemical reactivity. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is an indicator of kinetic stability and chemical reactivity. researchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity. rsc.org Computational studies on vinylpyridine derivatives have utilized HOMO-LUMO energy calculations to understand their electronic properties and predict reactive sites. researchgate.netacs.orgnih.gov For instance, HOMO/LUMO analysis has been used in the context of Diels-Alder reactions involving vinylpyridines to understand the activation model. acs.orgnih.gov The electronic properties, including HOMO-LUMO energies, are determined by DFT methods to understand the kinetic stability and chemical reactivity of studied compounds. researchgate.net

Molecular Dynamics Simulations of Poly(this compound) Systems

Molecular Dynamics (MD) simulations are computational techniques used to simulate the physical movements of atoms and molecules over time. These simulations can provide insights into the dynamic behavior, conformational properties, and interactions of polymer chains. While direct search results for MD simulations specifically on poly(this compound) were limited, MD simulations have been extensively used to study the properties of other polymers, including related vinylpyridine isomers like poly(4-vinylpyridine) and poly(2-vinylpyridine). acs.orgmdpi.comresearchgate.netbohrium.com These studies often investigate properties such as glass transition temperature, chain conformation, and self-assembly in various environments, including solutions. acs.orgmdpi.comresearchgate.net The principles and methodologies applied in MD simulations of other vinylpyridine polymers can be extended to study the dynamics of P3VP systems, providing information on chain flexibility, coil dimensions, and interactions with solvents or other molecules.

Computational Studies of Intermolecular Interactions and Complexation Behavior

Computational methods are valuable for investigating the non-covalent interactions between molecules, which are crucial for understanding phenomena like solubility, complex formation, and molecular recognition. Studies have employed computational strategies, including DFT, to examine intermolecular interactions involving vinylpyridine derivatives. mdpi.comresearchgate.netdntb.gov.uaresearchgate.netacs.orgmdpi.com For example, computational studies have investigated the interaction between vinylpyridine monomers and template molecules in the formation of molecularly imprinted polymers, analyzing the type and strength of interactions like hydrogen bonding. mdpi.comdntb.gov.uaresearchgate.netmdpi.com Hirshfeld surface analysis, often performed in conjunction with DFT calculations, is a technique used to visualize and quantify intermolecular interactions in crystal structures and complexes. researchgate.net This analysis can provide detailed information about hydrogen bonding, pi-pi stacking, and other interactions that influence the solid-state structure and behavior of this compound or its complexes. Computational studies have also explored the complexation behavior of vinylpyridines with metal ions. researchgate.netacs.orgacs.org

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling 3-Vinylpyridine in laboratory settings?

- Methodological Answer :

- Use local exhaust ventilation to prevent vapor accumulation and static discharge (risk of ignition) .

- Wear chemical-resistant gloves (JIS T 8116 standard), protective eyewear (JIS T 8147), and long-sleeved clothing to minimize skin contact .

- Store containers in well-ventilated areas away from oxidizers and heat sources. Seal containers after use to prevent leakage or dust generation .

Q. Which analytical methods are validated for quantifying this compound in environmental samples like tobacco smoke?

- Methodological Answer :

- Gas chromatography-mass spectrometry (GC-MS) is widely used for simultaneous detection of this compound and nicotine in smoke matrices .

- Calibrate instruments with certified reference standards and account for interference from co-eluting compounds (e.g., nicotine derivatives) via selective ion monitoring .

Q. How should researchers design a literature review to identify gaps in this compound applications?

- Methodological Answer :

- Prioritize primary sources (e.g., peer-reviewed journals) over secondary summaries. Use databases like SciFinder or PubMed with keywords: This compound synthesis, catalysis, toxicity .

- Map existing studies to highlight under-explored areas (e.g., mechanistic studies of its polymer reactivity in asymmetric catalysis) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound-based polymers?

- Methodological Answer :

- Controlled Variables : Standardize reaction conditions (temperature, solvent polarity, monomer-to-catalyst ratio) to isolate structural effects (e.g., helical vs. linear polymers) .

- Characterization : Use NMR and circular dichroism to correlate polymer conformation with enantioselectivity in asymmetric aldol reactions .

- Comparative Analysis : Replicate conflicting studies while controlling for impurities (e.g., residual monomers affecting catalytic sites) .

Q. What methodologies enable integration of this compound exposure data into predictive models for indoor air quality?

- Methodological Answer :

- Data Requirements : Collect room volume, ventilation rates, and smoker frequency to model airborne concentrations using mass balance equations .

- Validation : Compare model outputs with real-time GC-MS measurements in controlled environments (e.g., simulated smoking chambers) .

- Statistical Tools : Apply multivariate regression to account for confounding variables (e.g., coexisting pollutants like formaldehyde) .

Q. How can synthetic routes for this compound polymers be optimized for scalability and reproducibility?

- Methodological Answer :

- Catalyst Screening : Test transition-metal catalysts (e.g., Pd-based systems) under varying pressures to improve yield and stereocontrol .

- Process Design : Use flow chemistry to enhance heat dissipation and reduce side reactions during exothermic polymerization steps .

- Quality Control : Implement inline FTIR spectroscopy to monitor monomer conversion and polymer chain length in real time .

Ethical and Methodological Considerations

Q. What ethical guidelines apply to studies involving this compound’s toxicity in human exposure models?

- Methodological Answer :

- Obtain institutional review board (IRB) approval for studies using human-derived cells or simulated exposure scenarios .

- Include data anonymization protocols and explicit informed consent forms when collecting biological samples .

Q. How should researchers address reproducibility challenges in this compound-related experiments?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.